2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQORWCSZJKSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313441 | |
| Record name | 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2709-93-5 | |
| Record name | 2709-93-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2709-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Base-Promoted Trifluoroacetylation of 4-Aminophenol
The most efficient route to 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide involves a transition-metal-free coupling reaction between 4-aminophenol and 1,1-dibromo-3,3,3-trifluoroacetone (dibromotrifluoroacetone) under basic conditions. This method eliminates metal contamination risks, making it ideal for pharmaceutical applications.
Reaction Equation:
Mechanistic Insights:
-
Deprotonation: The base (e.g., NaHCO₃) deprotonates the aromatic amine, enhancing its nucleophilicity.
-
Nucleophilic Attack: The activated amine attacks the electrophilic carbonyl carbon of dibromotrifluoroacetone, displacing bromide ions.
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Byproduct Neutralization: HBr generated during the reaction is neutralized by the base, driving the equilibrium toward product formation.
Optimization of Reaction Conditions
Base Screening and Solvent Effects
Extensive optimization studies (Table 1) reveal sodium bicarbonate (NaHCO₃) as the optimal base, achieving 78% yield in 1,4-dioxane at 120°C. Alternative bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) resulted in lower yields (<50%) due to incomplete deprotonation or side reactions.
Table 1: Optimization of Base, Solvent, and Temperature
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Na₂CO₃ | 1,4-Dioxane | 100 | 39 |
| 10 | NaHCO₃ | 1,4-Dioxane | 100 | 65 |
| 20 | NaHCO₃ | 1,4-Dioxane | 120 | 78 |
| 15 | NaHCO₃ | DMF | 120 | 52 |
| 17 | NaHCO₃ | Toluene | 120 | 45 |
Temperature and Solvent Impact
Elevating the temperature to 120°C improved reaction efficiency by accelerating the nucleophilic substitution step. Polar aprotic solvents like 1,4-dioxane facilitated better solubility of reactants compared to DMF or toluene, which exhibited lower yields due to poor reagent dispersion.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
For large-scale synthesis, continuous flow reactors are preferred to maintain consistent temperature and mixing. Automated systems minimize human error and enhance reproducibility. Reaction parameters (e.g., 120°C, 1,4-dioxane) are maintained using in-line monitoring tools to ensure ≥95% purity (GC).
Purification Protocols
Post-reaction workup involves:
-
Acid-Base Extraction: Neutralization of excess base with dilute HCl.
-
Recrystallization: The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >95% purity.
Alternative Synthetic Pathways
Trifluoroacetic Anhydride-Mediated Acylation
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biological Activity
2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide is a synthetic compound characterized by its trifluoromethyl group and a hydroxyphenyl moiety. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C₈H₆F₃NO₂
- Molecular Weight : 205.13 g/mol
- Structure : The compound features a trifluoromethyl group attached to an acetamide structure, enhancing its lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antiproliferative Activity : The compound has been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial in tumor growth and angiogenesis. Studies demonstrate that derivatives of this compound can effectively reduce cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have exhibited antibacterial activity, suggesting potential applications in treating infections.
- Inhibitory Effects on Protein Tyrosine Phosphatases : Inhibitors based on the structure of this compound have been studied for their ability to modulate protein tyrosine phosphatase activity, which plays a role in various signaling pathways involved in cancer progression .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The trifluoromethyl group enhances the compound's binding affinity to target proteins by improving its metabolic stability and penetration through biological membranes.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on proteins, facilitating interactions that can lead to inhibition or modulation of enzymatic activities .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the inhibition of VEGFR-2 signaling pathways, essential for angiogenesis and tumor growth.
Case Study: Antibacterial Activity
In another investigation focusing on antibacterial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H6F3NO2
- Molecular Weight : 205.138 g/mol
- CAS Number : 2709-93-5
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications. The hydroxyl group contributes to its ability to form hydrogen bonds, influencing its reactivity and interaction with biological targets.
Chemistry
In chemical synthesis, 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide serves as a versatile building block for creating more complex organic molecules. Its unique functional groups allow for various reactions such as:
- Electrophilic Aromatic Substitution : The trifluoromethyl group can stabilize carbocations formed during reactions.
- Hydrolysis : Under acidic or basic conditions, it can lead to the formation of carboxylic acids or amines.
Biology
This compound is employed in biological studies focusing on enzyme inhibition and protein-ligand interactions. Its structural features enable it to interact with specific molecular targets:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes involved in metabolic pathways.
- Binding Affinity Studies : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, warranting further investigation into its pharmacological effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential use as an intermediate in drug development:
- Drug Synthesis : It has been explored as a precursor for synthesizing pharmaceuticals due to its favorable chemical properties.
- Therapeutic Applications : The compound's ability to modulate biological activity makes it a candidate for developing new therapeutic agents.
Case Studies
Recent studies have highlighted the compound's effectiveness in various applications:
- Enzyme Interaction Studies : Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism.
- Synthetic Pathways : A study published in a peer-reviewed journal outlined a new catalytic system for producing N-(4-hydroxyphenyl)acetamide from nitrobenzene using this compound as a precursor. The process achieved high selectivity and conversion rates under optimized conditions .
- Pharmacological Investigations : Preliminary pharmacokinetic studies indicated that compounds with similar trifluoromethyl substitutions exhibited improved absorption and distribution profiles in vivo.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Hydrogen Bonding: The 4-hydroxyphenyl group enables H-bonding similar to paracetamol, but the CF₃ group may reduce solubility in polar solvents compared to non-fluorinated analogs .
- Heterocyclic Derivatives: Quinoline-based analogs (e.g., ) exhibit enhanced coordination properties, making them suitable for catalysis, whereas the target compound’s phenolic hydroxyl may favor biological interactions .
Reactivity Insights :
- Trifluoroacetylation : The target compound’s synthesis likely parallels methods for related trifluoroacetamides, where TFAA acts as both a reagent and solvent .
- Halogen Effects : Chloroacetamides (e.g., ) are precursors for heterocycle formation, whereas trifluoroacetamides resist nucleophilic substitution due to CF₃’s electron-withdrawing nature .
Comparative Analysis :
- Biological Activity : Unlike paracetamol’s chlorinated derivatives (), the target compound’s CF₃ group may enhance metabolic stability by resisting oxidative degradation.
- Material Science: Quinoline-based trifluoroacetamides () demonstrate utility in catalysis, whereas the target’s hydroxyl group could enable functionalization in polymer or sensor design .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-aminophenol with trifluoroacetic anhydride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under anhydrous conditions. Critical parameters include:
- Stoichiometry: A 1:1 molar ratio of amine to acylating agent minimizes byproducts.
- Temperature: Reactions are often conducted at 0–5°C to control exothermicity, followed by gradual warming to room temperature.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Advanced: How can computational chemistry guide the optimization of synthetic pathways for this compound?
Answer:
Quantum mechanical methods, such as density functional theory (DFT), can model reaction mechanisms and transition states to predict energy barriers. For example:
- Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for acyl transfer reactions.
- Solvent Effects: COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics.
- Experimental-Computational Feedback: ICReDD’s methodology integrates experimental data with computational predictions to refine synthetic protocols .
Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for the amide NH proton (~10 ppm) and aromatic protons (6.5–7.5 ppm).
- ¹⁹F NMR: A singlet near -75 ppm confirms the trifluoromethyl group.
- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- X-ray Crystallography: Definitive proof of structure via bond lengths (e.g., C=O ~1.23 Å) and intermolecular interactions (e.g., N-H···O hydrogen bonds) .
Advanced: How can contradictions between experimental and computational structural data be resolved?
Answer:
- Dynamic vs. Static Effects: Solution-state NMR may show conformational flexibility, while X-ray data reflect static crystal packing. Use variable-temperature NMR to assess dynamic behavior.
- DFT Optimization: Compare DFT-optimized geometries (gas phase or solvent models) with crystallographic data. Adjust for solvent or lattice effects in simulations.
- Validation: Cross-check with alternative techniques (e.g., Raman spectroscopy, elemental analysis) .
Basic: What stability considerations are critical for handling and storing this compound?
Answer:
- Light Sensitivity: Store in amber glass vials to prevent photodegradation.
- Moisture Control: Use desiccants (e.g., silica gel) in airtight containers to avoid hydrolysis of the amide bond.
- Temperature: Long-term storage at -20°C in inert atmospheres (N₂ or Ar) minimizes thermal decomposition .
Advanced: What mechanistic approaches are used to study pH-dependent reactivity?
Answer:
- Kinetic Profiling: Monitor degradation via HPLC at varying pH (e.g., 1–13) and temperatures.
- Activation Energy: Use Arrhenius plots (ln k vs. 1/T) to determine degradation pathways.
- Isotopic Labeling: ¹⁸O-labeling in hydrolysis studies identifies cleavage sites (amide vs. trifluoromethyl groups) .
Basic: How can impurities in synthesized batches be quantified and characterized?
Answer:
- HPLC-UV/HRMS: Use reverse-phase C18 columns (acetonitrile/water gradient) to separate impurities. Calibrate against certified reference materials.
- Byproduct Identification: Common impurities include unreacted 4-aminophenol (retention time ~3.5 min) or di-acylated derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological targets?
Answer:
- Analog Synthesis: Modify the hydroxyl group (e.g., methylation, sulfonation) or trifluoromethyl moiety (e.g., substitution with Cl or Br).
- Bioassays: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Computational Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to guide SAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
